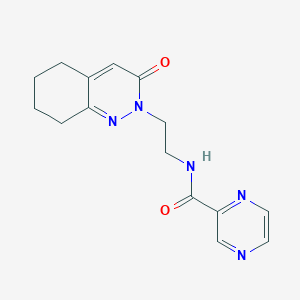
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C15H17N5O2 and its molecular weight is 299.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrocinnoline moiety and a pyrazine ring. Its molecular formula is C15H16N4O2, and it is characterized by the following structural attributes:
- Tetrahydrocinnoline Core : This portion contributes to the compound's biological activity.
- Pyrazine Ring : Known for its diverse biological roles, this ring enhances the compound's interaction with biological targets.
Antiproliferative Effects
Studies have demonstrated that derivatives of tetrahydrocinnoline exhibit significant antiproliferative activity against various cancer cell lines. For instance, research on related compounds has shown IC50 values indicating effective cytotoxicity against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 42 ± 6 |
| Compound B | HT-29 | 70 ± 2 |
| Compound C | A2780 | 11.7 ± 2 |
These findings suggest that this compound may similarly exhibit antiproliferative properties.
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells.
- Targeting Specific Pathways : The presence of the pyrazine ring may allow for interaction with key cellular pathways involved in cancer progression.
Case Studies
Recent studies have evaluated the biological activity of tetrahydrocinnoline derivatives in various contexts:
-
Cytotoxicity in Cancer Cells : A study on a library of tetrahydroquinoline derivatives reported significant cytotoxic effects across multiple cancer cell lines. The most promising candidates exhibited low IC50 values, indicating high potency.
- Example : Compound 3a showed an IC50 of 30 µM against MSTO-211H cells, highlighting its potential as an anticancer agent.
- Anti-inflammatory Properties : Some derivatives have been tested for their anti-inflammatory effects in vitro, with promising results suggesting they may inhibit pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-14-9-11-3-1-2-4-12(11)19-20(14)8-7-18-15(22)13-10-16-5-6-17-13/h5-6,9-10H,1-4,7-8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTNSWRBQHRBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













